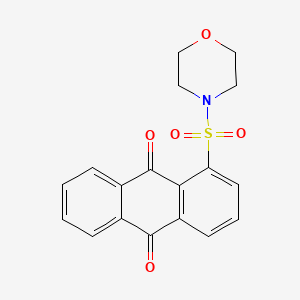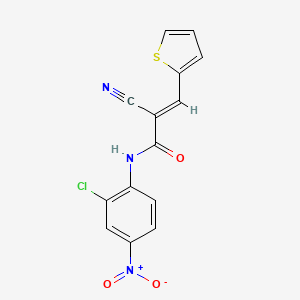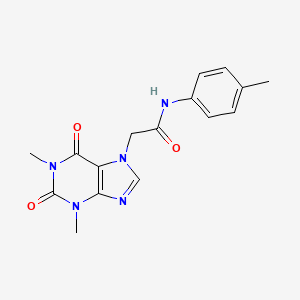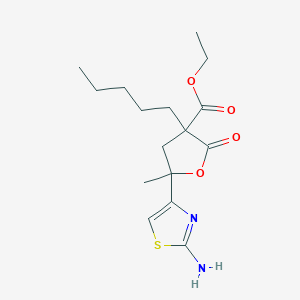
1-(Morpholin-4-ylsulfonyl)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Reagents: Sulfonated anthracene-9,10-dione, morpholine.
Conditions: The reaction is conducted in the presence of a base such as triethylamine at room temperature to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of 1-(Morpholin-4-ylsulfonyl)anthracene-9,10-dione follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Morpholin-4-ylsulfonyl)anthracene-9,10-dione can be synthesized through several methods
-
Sulfonation of Anthracene-9,10-dione:
Reagents: Anthracene-9,10-dione, sulfuric acid, and chlorosulfonic acid.
Conditions: The reaction is typically carried out at elevated temperatures (around 100-150°C) to ensure complete sulfonation.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Morpholin-4-ylsulfonyl)anthracene-9,10-dione undergoes various chemical reactions, including:
-
Oxidation:
Reagents: Potassium permanganate, hydrogen peroxide.
Conditions: Typically carried out in acidic or basic media at room temperature.
Products: Oxidized derivatives of the anthraquinone structure.
-
Reduction:
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Conducted in anhydrous solvents such as tetrahydrofuran (THF) at low temperatures.
Products: Reduced forms of the anthraquinone, often leading to hydroquinone derivatives.
-
Substitution:
Reagents: Various nucleophiles such as amines, thiols.
Conditions: Performed in the presence of a base at room temperature.
Products: Substituted anthraquinone derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in THF.
Substitution: Morpholine in the presence of triethylamine.
Major Products:
Oxidation: Anthraquinone derivatives with additional oxygen functionalities.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone compounds.
Aplicaciones Científicas De Investigación
1-(Morpholin-4-ylsulfonyl)anthracene-9,10-dione has diverse applications in scientific research:
-
Chemistry:
- Used as a precursor in the synthesis of complex organic molecules.
- Acts as a catalyst in certain organic reactions.
-
Biology:
- Employed in the study of enzyme inhibition and protein interactions.
- Used in fluorescence microscopy due to its photophysical properties.
-
Medicine:
- Investigated for its potential anticancer properties.
- Used in the development of diagnostic agents.
-
Industry:
- Utilized in the production of dyes and pigments.
- Acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(Morpholin-4-ylsulfonyl)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group enhances its binding affinity to these targets, while the morpholine ring provides additional stability and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.
Comparación Con Compuestos Similares
Anthracene-9,10-dione: Lacks the sulfonyl and morpholine groups, making it less reactive.
1-(Piperidin-4-ylsulfonyl)anthracene-9,10-dione: Similar structure but with a piperidine ring instead of morpholine, leading to different reactivity and applications.
1-(Morpholin-4-ylsulfonyl)anthraquinone: Similar but with different oxidation states, affecting its chemical behavior.
Uniqueness: 1-(Morpholin-4-ylsulfonyl)anthracene-9,10-dione is unique due to the presence of both the morpholine and sulfonyl groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and binding affinity, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C18H15NO5S |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
1-morpholin-4-ylsulfonylanthracene-9,10-dione |
InChI |
InChI=1S/C18H15NO5S/c20-17-12-4-1-2-5-13(12)18(21)16-14(17)6-3-7-15(16)25(22,23)19-8-10-24-11-9-19/h1-7H,8-11H2 |
Clave InChI |
RFBPMEWHXVGMDH-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1S(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(5E)-5-(3-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11651394.png)
![N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-ethoxyphenyl)amino]methylidene]propanamide](/img/structure/B11651396.png)
![(4E)-4-{3-bromo-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11651401.png)

![2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B11651430.png)
![2-(1,2-dihydroacenaphthylen-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11651432.png)
![2-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11651436.png)

![2-ethoxyethyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11651447.png)
![2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11651449.png)
![2,4-dichloro-6-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B11651457.png)
